molecular formula C21H39F2N3O4Si2 B13820912 DTBS-Gemcitabine

DTBS-Gemcitabine

Cat. No.: B13820912
M. Wt: 491.7 g/mol
InChI Key: LUWQMPCKYNDDGB-DJIMGWMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTBS-Gemcitabine is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine is widely used in the treatment of various cancers, including pancreatic, lung, breast, and ovarian cancers . This compound is designed to enhance the delivery and efficacy of gemcitabine by improving its pharmacokinetic properties and targeting capabilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DTBS-Gemcitabine involves the conjugation of gemcitabine with a DTBS (di-tert-butylsilyl) group. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DTBS-Gemcitabine

This compound is unique due to its enhanced pharmacokinetic properties and targeted delivery capabilities. The DTBS group improves the stability and bioavailability of gemcitabine, making it a more effective chemotherapeutic agent .

Properties

Molecular Formula

C21H39F2N3O4Si2

Molecular Weight

491.7 g/mol

IUPAC Name

4-amino-1-[(2R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C21H39F2N3O4Si2/c1-19(2,3)31(7,8)28-13-14-16(30-32(9,10)20(4,5)6)21(22,23)17(29-14)26-12-11-15(24)25-18(26)27/h11-12,14,16-17H,13H2,1-10H3,(H2,24,25,27)/t14-,16-,17-/m1/s1

InChI Key

LUWQMPCKYNDDGB-DJIMGWMZSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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